molecular formula C10H8N4 B1249087 Imidazo[1,2-a]quinoxalin-4-amine

Imidazo[1,2-a]quinoxalin-4-amine

Cat. No.: B1249087
M. Wt: 184.2 g/mol
InChI Key: RIEGODVWDDKNBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]quinoxalin-4-amine typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is facilitated by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another method involves the condensation of 2-(imidazol-1-yl)aniline with carbonyldiimidazole, followed by reaction with phosphoryl chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and ionic liquids has been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]quinoxalin-4-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Imidazo[1,2-a]quinoxalin-4-amine is unique due to its broad spectrum of biological activities. Similar compounds include:

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.2 g/mol

IUPAC Name

imidazo[1,2-a]quinoxalin-4-amine

InChI

InChI=1S/C10H8N4/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H,(H2,11,13)

InChI Key

RIEGODVWDDKNBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NC=CN23)N

Synonyms

imidazo(1,2-a)quinoxalin-4-amine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.17 g of 4-hydrazinoimidazo[1,2-a]quinoxaline and 3.4 ml of Raney nickel in 20 ml of water is refluxed for 1.5 h. After cooling down, the mixture is filtered on Celite, followed by washing with methanolic chloroform. The filtrate is concentrated under vacuum and extracted with ethyl acetate. The organic extracts are then washed with saturated NaCl, dried and evaporated, thereby obtaining 0.17 g of imidazo[1,2-a]quinoxalin-4-amine. M.p. (DSC)=205.3° C. (onset); IR (KBr): 3301, 3143, 1653, 1525 cm-1 ; 1 -NMR (CDCl3): δ8.0 (1H,s), 7.8÷7.45 (3H,m), 7.45÷7.2 (2H,m), 5.8 (2H,sb); UV (EtOH): λmax =229, 295, 331 nm. Elementary analysis for C10H3N4 (m.w. 184.20): calcd. C 65.21, H 4.38, N 30.42%; found C 65.48, H 4.71, N 30.10%;.
Name
4-hydrazinoimidazo[1,2-a]quinoxaline
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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